N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. The core structure is a pyrazolo[3,4-d]pyrimidine, which is a fused ring system containing two nitrogen atoms. This core is substituted with various groups including a 3,4-dimethylphenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a [1,1’-biphenyl]-4-carboxamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through a series of transformations including hydrolysis, cyclization, and treatment with substituted anilines . The synthesis of related compounds has also been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidine core, for example, is known to participate in various reactions .Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N7O2/c1-18-9-14-24(15-19(18)2)36-27-25(17-31-36)29(39)34-30(33-27)37-26(16-20(3)35-37)32-28(38)23-12-10-22(11-13-23)21-7-5-4-6-8-21/h4-17H,1-3H3,(H,32,38)(H,33,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMUIKHTKDVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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